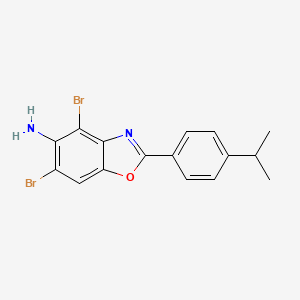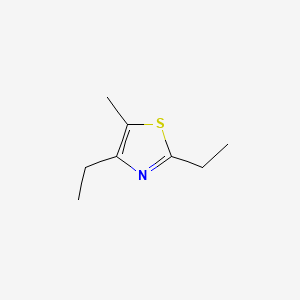
2,4-Diethyl-5-methylthiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Diethyl-5-methylthiazole is an organic compound with the molecular formula C₈H₁₃NS. It belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. This compound is known for its distinctive odor and is often used in flavor and fragrance industries .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diethyl-5-methylthiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,4-diethylthioamide with methyl iodide under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent quality and higher yields. The reaction conditions are optimized to maintain the stability of the compound and to minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Diethyl-5-methylthiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiazole ring into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur and nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines) are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated thiazole derivatives.
Substitution: Various substituted thiazoles depending on the reagents used.
Applications De Recherche Scientifique
2,4-Diethyl-5-methylthiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the flavor and fragrance industry due to its distinctive odor.
Mécanisme D'action
The mechanism of action of 2,4-Diethyl-5-methylthiazole involves its interaction with various molecular targets. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The compound can modulate biochemical pathways by interacting with enzymes and receptors, leading to various physiological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Dimethylthiazole
- 2-Ethyl-4-methylthiazole
- 2,5-Dimethylthiazole
Comparison
2,4-Diethyl-5-methylthiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it has a higher molecular weight and different reactivity profiles, making it suitable for specific applications in flavor and fragrance industries .
Propriétés
Formule moléculaire |
C8H13NS |
|---|---|
Poids moléculaire |
155.26 g/mol |
Nom IUPAC |
2,4-diethyl-5-methyl-1,3-thiazole |
InChI |
InChI=1S/C8H13NS/c1-4-7-6(3)10-8(5-2)9-7/h4-5H2,1-3H3 |
Clé InChI |
IFFHSVJYMHLVLT-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(SC(=N1)CC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


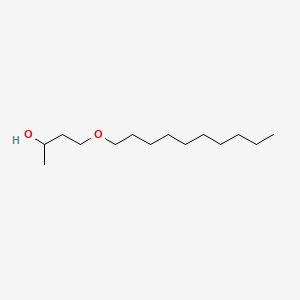
![1-(2,6-Dimethoxybenzyl)-N-methyl-N-([6-(trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-amine](/img/structure/B13802023.png)
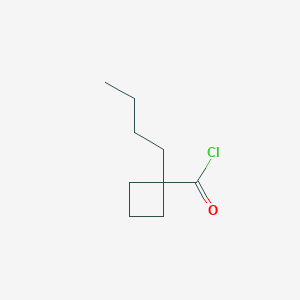

![N-Cyclopropyl-2-(2,5,6-trimethyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetamide](/img/structure/B13802041.png)
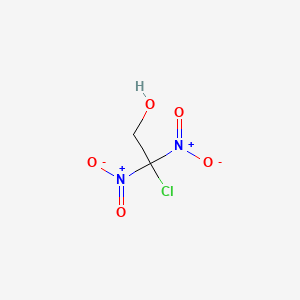
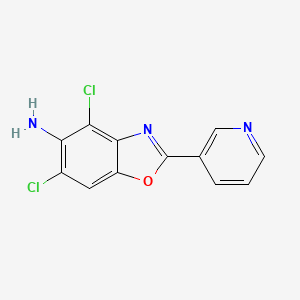
![Ethanaminium, N-[4-[[4-[bis(2-hydroxyethyl)amino]phenyl](3-sulfophenyl)methylene]-2,5-cyclohexadien-1-ylidene]-2-hydroxy-N-(2-hydroxyethyl)-, inner salt](/img/structure/B13802068.png)


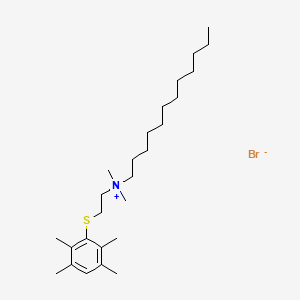
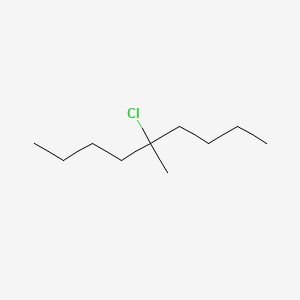
![1-[(2R,3R)-2,3-dimethylcyclopropyl]ethanone](/img/structure/B13802093.png)
